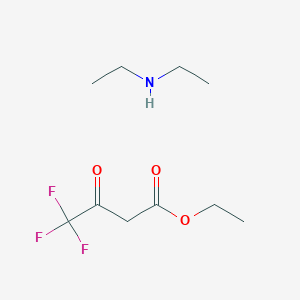
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The process may also involve purification steps to remove any impurities and obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne with similar trifluoromethyl properties.
Ethyl 4,4-difluoroacetoacetate: A related ester with two fluorine atoms instead of three.
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Another trifluoromethyl-containing ester with different functional groups.
Uniqueness
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of an amine and an ester, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
333-52-8 |
|---|---|
Molecular Formula |
C10H18F3NO3 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3.C4H11N/c1-2-12-5(11)3-4(10)6(7,8)9;1-3-5-4-2/h2-3H2,1H3;5H,3-4H2,1-2H3 |
InChI Key |
ZHJZLNRSMYLKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCOC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


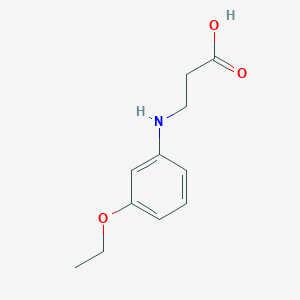

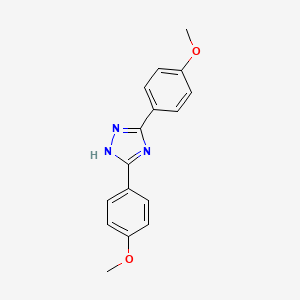
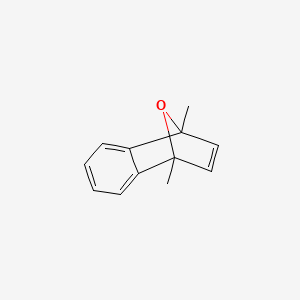
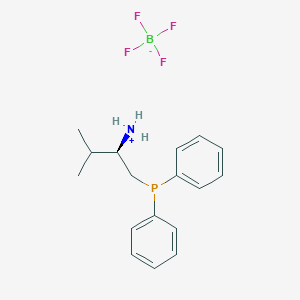
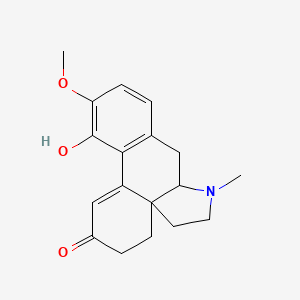


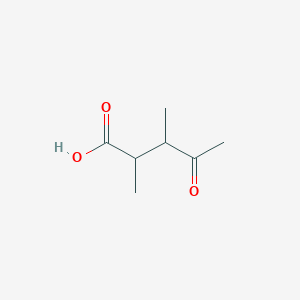
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)


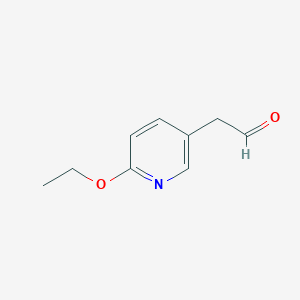
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
